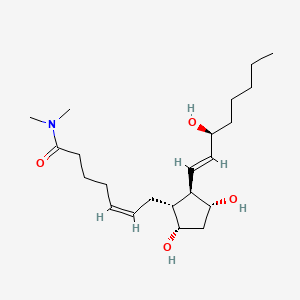

PGF2alpha dimethyl amide

Beschreibung

Overview of Prostaglandin (B15479496) F2 Alpha in Biological Regulation

Prostaglandin F2alpha (PGF2alpha) is a key mediator in numerous biological processes. It is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, leading to the intermediate prostaglandin H2 (PGH2), which is then converted to PGF2alpha. biologyonline.comacs.org PGF2alpha exerts its effects by binding to the prostaglandin F receptor (FP receptor), a G protein-coupled receptor. biologyonline.com

The regulatory roles of PGF2alpha are diverse and tissue-specific. It is well-known for its potent contractile effects on smooth muscle, particularly in the uterus, where it is involved in uterine contraction and the induction of labor. biologyonline.com In the female reproductive cycle, PGF2alpha is a key factor in luteolysis, the regression of the corpus luteum. bioscientifica.comresearchgate.net Beyond the reproductive system, PGF2alpha is implicated in bronchoconstriction, the regulation of intraocular pressure, and inflammatory responses. biologyonline.comnih.gov For instance, it can act as a chemoattractant for neutrophils, suggesting a role in inflammatory cell recruitment. nih.gov PGF2alpha also influences cell proliferation, with studies showing it can stimulate DNA synthesis and cell division in certain cell types. pnas.orgnih.gov

Rationale for Chemical Modification of the C1 Carboxyl Group in Prostaglandins (B1171923)

The C1 carboxyl group is a critical feature of the prostaglandin structure, essential for its binding to the FP receptor. oup.comnih.gov This interaction is thought to involve an electrostatic bond with a conserved arginine residue within the receptor's seventh transmembrane domain. nih.gov However, this carboxyl group also makes the native prostaglandin molecule susceptible to rapid metabolic inactivation.

Chemical modification of the C1 carboxyl group is a key strategy in the development of prostaglandin analogs with improved pharmacological properties. The primary goals of such modifications are to:

Enhance Metabolic Stability: By replacing the carboxyl group with a less reactive moiety, such as an amide, the resulting analog can exhibit a longer biological half-life.

Improve Receptor Selectivity: Modifications can alter the binding affinity and selectivity of the analog for different prostaglandin receptor subtypes.

Modify Agonist/Antagonist Activity: Altering the C1 position can transform a potent agonist into a partial agonist or an antagonist.

The synthesis of various C1-modified prostaglandin analogs, including amides, esters, and other functional groups, has been a significant area of research aimed at creating more stable and selective therapeutic agents. nih.gov

Historical Development and Initial Characterization of PGF2alpha Dimethyl Amide as an Early Prostanoid Analog

This compound emerged from early efforts to synthesize and characterize prostaglandin analogs with modified C1 carboxyl groups. nih.govnih.gov It is formally known as N,N-dimethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amide. biomol.comcaymanchem.com

Initial studies identified this compound as a weak antagonist of the FP receptor. biomol.comcaymanchem.combertin-bioreagent.com For example, in gerbil colon preparations, it was shown to inhibit the contractile effects of PGF2alpha. biomol.comcaymanchem.combertin-bioreagent.commedchemexpress.com This antagonistic activity, although weak, distinguished it from the parent compound, PGF2alpha, which is a potent agonist. Research has shown that modifications at the C1 position, such as in this compound, can dramatically reduce binding to the FP receptor. oup.com

Scope and Academic Research Focus on this compound

The primary academic research focus on this compound has been its use as a pharmacological tool to investigate the function of the FP receptor. nih.gov Due to its antagonistic properties, it has been employed in various in vitro and ex vivo studies to block the effects of PGF2alpha and elucidate its signaling pathways. nih.gov

For example, it has been used to demonstrate that the FP receptors on neutrophils are involved in their migration in response to PGF2alpha. nih.gov In studies of trabecular meshwork cells, this compound was used to show that the effects of PGF2alpha and other FP agonists on endothelin-induced calcium mobilization and contraction were mediated through the FP receptor. nih.gov

However, it is important to note that while this compound has been a useful research tool, it is considered a weak and, in some studies, inactive FP receptor antagonist. researchgate.netnih.govcapes.gov.br More potent and selective FP receptor antagonists have since been developed. nih.govresearchgate.net Consequently, the research focus has largely shifted towards these newer compounds for more precise pharmacological investigations.

Table of Research Findings for this compound

| Parameter | Finding | Reference(s) |

|---|---|---|

| Chemical Name | N,N-dimethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amide | biomol.comcaymanchem.com |

| Synonyms | Dinoprost dimethyl amide, PGF2α dimethyl amide | biomol.comcaymanchem.com |

| Molecular Formula | C22H39NO4 | biomol.comcaymanchem.com |

| Molecular Weight | 381.6 g/mol | biomol.com |

| Primary Activity | Weak FP receptor antagonist | nih.govbiomol.comcaymanchem.combertin-bioreagent.com |

| Receptor Binding | Dramatically reduced binding to the FP receptor compared to PGF2alpha. | oup.com |

| In Vitro Activity | Inhibits PGF2alpha-induced contraction in gerbil colon. | biomol.comcaymanchem.combertin-bioreagent.commedchemexpress.com |

| Research Use | Pharmacological tool to block FP receptor-mediated effects. | nih.govnih.gov |

| Comparative Potency | Considered a weak or inactive antagonist compared to newer compounds. | researchgate.netnih.govcapes.gov.br |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67508-08-1 |

|---|---|

Molekularformel |

C22H39NO4 |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |

InChI-Schlüssel |

QGAWKBHDDFBNMX-GWSKAPOCSA-N |

SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O |

Synonyme |

N-dimethylamide PGF2alpha PGF2alpha N-dimethylamide PGF2alpha N-DMA prostaglandin F2 alpha N-dimethylamide prostaglandin F2alpha N-dimethylamide |

Herkunft des Produkts |

United States |

Molecular and Cellular Pharmacodynamics of Pgf2alpha Dimethyl Amide

Prostanoid FP Receptor Interaction Profile

The interaction of PGF2alpha dimethyl amide with the prostanoid FP receptor has been a subject of scientific investigation, revealing a complex pharmacological profile. This section delves into the specifics of its binding affinity, antagonistic mechanisms, and selectivity across various prostanoid receptor subtypes.

Ligand binding studies are crucial for determining the affinity of a compound for its receptor. In the case of this compound, research has shown that modifications at the first carbon of the PGF2alpha molecule, such as the creation of a dimethyl amide, lead to a significant decrease in binding affinity to the FP receptor. oup.com Studies using bovine luteal membranes have demonstrated a dramatic reduction in binding with this compound compared to the native PGF2alpha. oup.com

Conflicting reports exist regarding the binding of this compound to the FP receptor. While some studies indicate it is a weak FP receptor antagonist, others have reported no measurable competitive binding against PGF2alpha. caymanchem.comnih.gov This discrepancy may be attributed to different experimental conditions or the cell types used in the assays. For instance, one study noted that PGF2alpha dimethylamide was inactive as an FP receptor antagonist. capes.gov.brnih.gov

The affinity of a ligand is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of a ligand that displaces 50% of the radiolabeled ligand from the receptor. For comparison, the native PGF2alpha has a high affinity for the FP receptor, with IC50 values reported in the low nanomolar range (e.g., 2.5 nM to 40 nM) in bovine luteal plasma membranes. oup.com

Table 1: Comparative Binding Affinity at the FP Receptor

| Compound | Reported Binding Characteristics | Source |

|---|---|---|

| PGF2alpha | High affinity, with IC50 values from 2.5 nM to 40 nM in bovine luteal membranes. oup.com | oup.com |

| This compound | Dramatically decreased binding affinity compared to PGF2alpha. oup.com Conflicting reports exist, with some studies showing weak antagonism and others no measurable binding. caymanchem.comnih.gov | oup.comcaymanchem.comnih.gov |

The nature of antagonism, whether competitive or non-competitive, is a key aspect of a receptor antagonist's profile. This compound has been described as a weak FP receptor antagonist. caymanchem.com In the gerbil colon, it has been shown to inhibit the contractile effects of PGF2alpha, with a 50% inhibition at a concentration of 3.2 µg/ml against PGF2alpha at 6 ng/ml. caymanchem.com This suggests a functional antagonism.

However, the literature also presents conflicting findings. Some studies have reported no measurable PGF2alpha-competitive binding or functional antagonism at the FP receptor for this compound. nih.gov This lack of consensus highlights the complexity of its interaction with the FP receptor. In contrast, other compounds like AL-8810 have been clearly identified as competitive antagonists, causing a rightward shift in the concentration-response curves of FP receptor agonists without reducing the maximal effect. nih.gov

The mechanism of antagonism can also be influenced by the specific binding site on the receptor. An antagonist might bind to the same site as the endogenous ligand (orthosteric site) in a competitive manner, or to a different site (allosteric site) to induce a conformational change that prevents receptor activation, which can be a form of non-competitive antagonism. google.com The exact mechanism for this compound remains a subject of further investigation due to the conflicting reports.

Prostanoid receptors are a family of G protein-coupled receptors that are classified into several subtypes, including DP, EP, FP, IP, and TP receptors. The selectivity of a ligand for a specific receptor subtype is a critical determinant of its pharmacological effects.

While this compound is primarily discussed in the context of the FP receptor, its activity at other prostanoid receptor subtypes is not extensively detailed in the available literature. However, it is known that many prostanoids can cross-react with other prostanoid receptors. nih.gov For instance, PGF2alpha itself has been reported to have a higher binding affinity for the EP3 receptor subtype than for its cognate FP receptor in some studies. nih.gov

In contrast to this compound, other FP receptor antagonists have been more thoroughly characterized for their selectivity. For example, AL-3138, another FP receptor antagonist, showed minimal to no antagonistic effects at EP2, EP4, DP, and TP prostaglandin (B15479496) receptors, indicating its selectivity for the FP receptor. nih.gov Similarly, AL-8810 has demonstrated a selectivity of at least a 2-log unit against most other prostanoid receptors. nih.gov The lack of detailed selectivity data for this compound across a broad panel of prostanoid receptors is a gap in its pharmacological profile.

A direct comparison between this compound and the native PGF2alpha highlights the significant impact of the dimethyl amide modification on the molecule's activity.

Binding Affinity: As previously mentioned, the modification at the C-1 carboxylic acid to a dimethyl amide dramatically reduces the binding affinity of the compound for the FP receptor compared to PGF2alpha. oup.com While PGF2alpha binds with high affinity in the nanomolar range, the affinity of this compound is significantly lower. oup.com

Functional Activity: PGF2alpha is a potent agonist of the FP receptor, and its activation is essential for various physiological processes. oup.com In contrast, this compound is generally considered a weak antagonist of the FP receptor. caymanchem.com It has been shown to inhibit PGF2alpha-induced contractions in certain tissues. caymanchem.com However, some studies have reported it to be inactive as an FP receptor antagonist, further complicating its functional characterization. capes.gov.brnih.gov

Table 2: Comparative Profile of PGF2alpha and this compound

| Feature | PGF2alpha | This compound | Source |

|---|---|---|---|

| Receptor Activity | Potent agonist of the FP receptor. oup.com | Weak antagonist of the FP receptor; some studies report inactivity. caymanchem.comcapes.gov.brnih.gov | oup.comcaymanchem.comcapes.gov.brnih.gov |

| Binding Affinity | High affinity (nanomolar range). oup.com | Dramatically reduced affinity. oup.com | oup.com |

| Functional Effect | Induces physiological responses via FP receptor activation. oup.com | Can inhibit PGF2alpha-induced effects; conflicting reports exist. caymanchem.comnih.gov | oup.comcaymanchem.comnih.gov |

Selectivity Across Prostanoid Receptor Subtypes (e.g., EP2, EP4, DP, TP)

Intracellular Signaling Pathway Modulation

The binding of a ligand to a G protein-coupled receptor initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. The modulation of these pathways by this compound is a key aspect of its pharmacodynamics.

Prostanoid receptors, including the FP receptor, belong to the superfamily of G protein-coupled receptors (GPCRs). physiology.orgwikipedia.org The activation of these receptors by an agonist typically leads to the activation of specific G proteins, which in turn modulate the activity of downstream effector enzymes and the production of second messengers.

The FP receptor is known to couple to Gq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The FP receptor can also couple to G12/13, which activates the Rho/Rho-kinase pathway, leading to changes in the actin cytoskeleton and cell contraction. nih.gov

As an antagonist, this compound would be expected to block the signaling cascades initiated by FP receptor agonists like PGF2alpha. For example, it has been shown to inhibit PGF2alpha-induced contraction of bovine trabecular meshwork strips, a process that is dependent on intracellular signaling. arvojournals.org By blocking the FP receptor, this compound would prevent the activation of Gq/11 and G12/13, thereby inhibiting the downstream signaling events, including the mobilization of intracellular calcium and the activation of the Rho/Rho-kinase pathway.

However, given the conflicting reports on its antagonist activity, the precise impact of this compound on GPCR signaling cascades may vary depending on the specific cellular context and experimental model. Some studies have found it to be inactive in functional assays that measure second messenger production, such as phosphoinositide turnover. nih.gov This suggests that in some systems, it may not effectively block the G protein-coupled signaling pathways activated by the FP receptor.

Effects on Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

This compound's interaction with the prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that significantly impacts phosphoinositide metabolism and intracellular calcium levels. Activation of the FP receptor by its cognate ligands, such as PGF2alpha, typically leads to the stimulation of phospholipase C (PLC). nih.gov This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm, a process referred to as intracellular calcium mobilization. nih.govnih.gov This rise in cytosolic Ca2+ is a critical event that mediates many of the physiological effects associated with FP receptor activation. nih.gov

Studies have demonstrated that PGF2alpha can provoke rapid and sustained increases in the levels of inositol mono-, bis-, and trisphosphates. nih.gov Concurrently, it induces a rapid and concentration-dependent increase in intracellular free Ca2+. nih.gov this compound, acting as an antagonist, is expected to inhibit these effects. For instance, in bovine trabecular meshwork strips, PGF2alpha was shown to inhibit endothelin-1 (B181129) induced contractions, an effect that was blocked by this compound, suggesting its interference in this signaling pathway. arvojournals.org

The following table summarizes the key molecules involved in this pathway and their roles:

| Molecule | Role |

| PGF2alpha | Agonist that activates the FP receptor. |

| This compound | Antagonist that blocks the FP receptor. |

| FP Receptor | G protein-coupled receptor that initiates the signaling cascade. |

| Phospholipase C (PLC) | Enzyme that hydrolyzes PIP2 into IP3 and DAG. |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid that is the substrate for PLC. |

| Inositol Trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum. |

| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C. |

| Intracellular Calcium (Ca2+) | Ion released from the endoplasmic reticulum, acting as a crucial second messenger. |

Modulation of MAP Kinase (ERK1/2) Signaling Pathways

The Mitogen-Activated Protein (MAP) kinase cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), represents a crucial downstream signaling pathway influenced by FP receptor activation. nih.gov The ERK1/2 pathway is a fundamental signaling cascade involved in a multitude of cellular processes, including proliferation, differentiation, and survival. frontiersin.orgcellsignal.com

Activation of the FP receptor by agonists like PGF2alpha can trigger the MAP kinase pathway through Gαq, leading to the activation of ERK1/2 via phospholipase C (PLC) and protein kinase C (PKC). nih.gov This signaling cascade is a key mechanism through which PGF2alpha exerts its effects on gene transcription and cell growth. nih.gov

This compound, by acting as an FP receptor antagonist, can modulate this pathway. Research has shown that while PGF2alpha induces a sustained increase in cell proliferation, other FP receptor ligands can have different effects on ERK1/2 signaling. For example, the FP receptor antagonist AL-8810 has been shown to potently activate ERK1/2 in a PKC-independent manner, suggesting a biased agonism where the antagonist selectively activates certain downstream pathways while blocking others. nih.gov In MG-63 osteoblast cells, both AL-8810- and PGF2α-induced ERK1/2 signals were significantly reduced by EGFR inhibition, indicating a role for EGFR transactivation in FP receptor-mediated MAPK signaling. nih.gov

The components of the ERK1/2 signaling pathway modulated by FP receptor activity are outlined in the table below:

| Component | Function in the Pathway |

| FP Receptor | Initiates the signaling cascade upon agonist binding. |

| Gαq | G protein subunit that activates Phospholipase C. |

| Phospholipase C (PLC) | Generates second messengers IP3 and DAG. |

| Protein Kinase C (PKC) | Activated by DAG, contributes to ERK1/2 activation. |

| Ras/Raf/MEK | A cascade of kinases upstream of ERK1/2. |

| ERK1/2 (p44/42 MAPK) | The final kinases in this cascade that phosphorylate various cellular targets to regulate cellular processes. ebi.ac.uk |

| EGFR | Epidermal Growth Factor Receptor, which can be transactivated as part of the signaling pathway. |

Influence on Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Levels

The activation of FP receptors is primarily associated with the Gq protein and the subsequent stimulation of the phosphoinositide pathway. nih.gov However, the intricate network of prostaglandin receptor signaling can sometimes involve interactions with pathways that modulate cyclic adenosine (B11128) monophosphate (cAMP) levels. Generally, FP receptor activation does not directly lead to an increase in cAMP; in fact, some prostaglandin receptors, like EP3, are coupled to a reduction in cAMP. nih.gov

In contrast, other prostaglandin receptors such as DP1, EP2, and EP4 are known to positively couple to adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP, leading to an elevation in intracellular cAMP levels. nih.gov Studies in ovine corpora lutea have shown that PGF2alpha can lead to a decrease in both basal and LH-activated adenylyl cyclase activity, which would result in lower cAMP levels. nih.gov This effect was accompanied by an increase in phosphodiesterase activity, the enzyme that degrades cAMP, further contributing to a reduction in intracellular cAMP. nih.gov

Given that this compound acts as an FP receptor antagonist, its primary role would be to block the effects of PGF2alpha. Therefore, in systems where PGF2alpha leads to a decrease in adenylyl cyclase activity, this compound would be expected to prevent this decrease. It is important to note that PGF2alpha's effect on adenylyl cyclase and cAMP can be cell-type and species-specific, and may not be a universal mechanism of its action.

The key elements in the adenylyl cyclase and cAMP pathway are detailed in the following table:

| Molecule/Enzyme | Role in the Pathway |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP. |

| Cyclic AMP (cAMP) | A ubiquitous second messenger involved in numerous cellular processes. |

| Phosphodiesterase (PDE) | Enzyme that degrades cAMP, terminating its signal. |

| G proteins (Gs/Gi) | Regulatory proteins that couple receptors to adenylyl cyclase (Gs stimulates, Gi inhibits). |

Other Downstream Signaling Events Attenuated by FP Receptor Antagonism

The antagonism of the FP receptor by compounds like this compound can influence a variety of other downstream signaling events beyond the canonical phosphoinositide and MAP kinase pathways. These effects are often revealed in studies investigating the broader physiological roles of PGF2alpha and its antagonists.

One significant area of influence is in the context of endothelin-induced responses. In cultured human trabecular meshwork cells, PGF2alpha and the FP receptor agonist fluprostenol (B1673476) have been shown to suppress endothelin-induced intracellular calcium mobilization and contraction. nih.gov This antagonistic action was sensitive to FP receptor antagonists, including this compound, indicating that FP receptor activation can negatively modulate endothelin signaling pathways. nih.govarvojournals.org

Furthermore, FP receptor activation has been implicated in the expression of certain genes. For example, PGF2alpha strongly induces the expression of Nur77, an orphan nuclear receptor, in human ciliary muscle and trabecular meshwork cells. nih.gov This effect, which is believed to be beneficial for maintaining the health of these cells, is effectively inhibited by the FP receptor antagonist AL-8810, suggesting that this compound would have a similar inhibitory effect. nih.gov

The table below highlights some of these other signaling events and the role of FP receptor antagonism:

| Signaling Event | Effect of FP Receptor Agonism (e.g., PGF2alpha) | Effect of FP Receptor Antagonism (e.g., this compound) |

| Endothelin-Induced Ca2+ Mobilization and Contraction | Suppression | Reversal of suppression (restoration of endothelin effects) nih.govarvojournals.org |

| Nur77 Gene Expression | Upregulation | Inhibition of upregulation nih.gov |

| Human Trabecular Meshwork Cell Membrane Potential | Increase (by latanoprost (B1674536) and travoprost (B1681362) free acids) | Blockade of the increase |

Biological Activities of Pgf2alpha Dimethyl Amide in in Vitro and Ex Vivo Research Models

Modulation of Smooth Muscle Contractility

PGF2alpha dimethyl amide has been identified as an antagonist of the prostaglandin (B15479496) F (FP) receptor. nih.govmedchemexpress.com Its biological activity has been characterized primarily through its ability to counteract the effects of PGF2alpha, a potent stimulator of smooth muscle contraction. nih.govnih.gov

Early investigations into the pharmacological profile of this compound utilized isolated organ bath preparations to assess its effects on smooth muscle tissue. In studies using the gerbil colon, a tissue known to be sensitive to prostaglandins (B1171923), this compound demonstrated clear antagonistic properties. nih.gov Specifically, it was shown to inhibit contractions induced by PGF2alpha. nih.govmedchemexpress.com

Research on vascular smooth muscle, such as the rat aorta, has established that PGF2alpha induces sustained contractions, partly by activating protein kinase C (PKC). nih.gov While direct studies on the rat aorta using this compound are less common in the provided literature, its role as an FP receptor antagonist was characterized in rat thoracic aorta smooth muscle cells (A7r5 cell line). researchgate.net This characterization supports its mechanism of blocking PGF2alpha-mediated effects in vascular smooth muscle.

The primary mechanism by which this compound modulates smooth muscle contractility is through the competitive antagonism of the FP receptor. nih.govarvojournals.org By binding to this receptor, it prevents the endogenous ligand, PGF2alpha, from initiating the signaling cascade that leads to muscle contraction.

A key study demonstrated that this compound blocks 50% of the PGF2alpha-induced contraction in the isolated gerbil colon at a concentration of 3.2 μg/mL. medchemexpress.com This finding quantitatively established its efficacy as an inhibitor of prostaglandin-mediated smooth muscle responses. Further research confirmed its antagonistic action in other tissues, including canine lung preparations where it blocked PGF2alpha-induced increases in lobar arterial pressure. nih.gov

Table 1: Effects of this compound on Smooth Muscle Contractility

| Tissue Model | Agonist | Observed Effect of this compound | Reference |

|---|---|---|---|

| Gerbil Colon | PGF2alpha | Blocks 50% of induced contraction at 3.2 µg/mL. | medchemexpress.com |

| Canine Lung (ex vivo) | PGF2alpha | Antagonized the PGF2alpha-induced increase in lobar arterial pressure. | nih.gov |

| Bovine Trabecular Meshwork | Endothelin-1 (B181129) | Blocked the inhibitory effect of PGF2alpha on ET-1-induced contraction. | arvojournals.org |

Studies in Isolated Organ Preparations (e.g., Gerbil Colon, Rat Aorta)

Cellular Responses in Specific Tissue Cultures

In addition to whole-organ studies, the effects of this compound have been examined at the cellular level, particularly in ocular tissues relevant to glaucoma research.

Cultured human ciliary muscle (h-CM) and trabecular meshwork (h-TM) cells are standard models for studying the mechanisms of drugs that lower intraocular pressure (IOP). nih.govnih.gov Prostaglandin F (FP) receptors are expressed in these cells, and their activation by agonists like PGF2alpha is a key therapeutic target. nih.goventokey.com this compound has been used in these cell models as a tool to confirm that the observed effects of prostaglandin agonists are indeed mediated by the FP receptor. nih.govarvojournals.org For instance, it was shown to antagonize the effects of PGF2alpha in bovine trabecular meshwork strips and human TM cells. arvojournals.org

Prostaglandin agonists are known to lower IOP in part by increasing the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, in ciliary muscle and trabecular meshwork cells. nih.govnih.govreviewofophthalmology.com These enzymes remodel the extracellular matrix of the uveoscleral outflow pathway, reducing resistance to aqueous humor drainage. arvojournals.orgnih.gov

As an FP receptor antagonist, this compound is expected to block this induction of MMPs. Studies using another FP receptor antagonist, AL-8810, have shown that it can block the PGF2alpha-mediated secretion of MMP-2. nih.gov The antagonistic action of this compound on FP receptors suggests it would similarly attenuate the secretion and activity of MMPs that are upregulated by PGF2alpha, thereby counteracting the matrix remodeling effects. nih.govarvojournals.org

The activation of the FP receptor by PGF2alpha initiates several intracellular signaling cascades. The receptor is coupled to Gq proteins, which leads to the production of inositol (B14025) phosphates and a subsequent increase in intracellular calcium ([Ca2+]i). nih.govresearchgate.net This pathway can also activate other kinases, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). nih.govnih.gov

This compound, by blocking the FP receptor, inhibits these downstream signaling events. In cultured human trabecular meshwork cells, PGF2alpha and other FP agonists were found to suppress endothelin-1-induced increases in intracellular calcium and cellular contraction; these effects were reversed by this compound. nih.govarvojournals.org This demonstrates its ability to interfere with the cross-talk between prostaglandin and endothelin signaling pathways at the cellular level. nih.gov Furthermore, it has been shown to reverse the protective effects afforded by FP receptor agonists against oxidative stress in isolated human TM cells, confirming its role in blocking FP receptor-mediated signaling. nih.gov

Table 2: Cellular and Signaling Effects of this compound in Ocular Models

| Cell/Tissue Model | Pathway/Target | Observed Effect of this compound | Reference |

|---|---|---|---|

| Human Trabecular Meshwork (h-TM) Cells | Endothelin-1-induced [Ca2+]i mobilization | Reversed the inhibitory effect of PGF2alpha. | nih.govarvojournals.org |

| Human Trabecular Meshwork (h-TM) Cells | FP Agonist-mediated protection against oxidative stress | Reversed the protective effect of FP agonists (e.g., travoprost (B1681362), latanoprost). | nih.gov |

| Human Ciliary Muscle (h-CM) Cells | PGF2alpha-induced Nur77 expression | (Inferred) Would inhibit this effect, as shown with antagonist AL-8810. | nih.gov |

| Bovine Trabecular Meshwork (BTM) Strips | Endothelin-1-induced contraction | Blocked the relaxing effect of PGF2alpha. | arvojournals.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine |

| 12-O-tetradecanoyl-phorbol-13-acetate |

| AL-8810 |

| Bimatoprost |

| Carbachol |

| Endothelin-1 |

| Fluprostenol (B1673476) |

| Latanoprost (B1674536) |

| Mezerein |

| Nifedipine |

| Nitroprusside |

| PGB2 |

| PGF2alpha (Prostaglandin F2alpha) |

| This compound |

| PGF2alpha dimethylamine |

| Protein Kinase C (PKC) |

| Travoprost |

Attenuation of Matrix Metalloproteinase (MMP) Secretion and Activity

Immune Cell Modulation (e.g., Neutrophil Migration)

This compound has been identified as a modulator of immune cell activity, particularly in the context of neutrophil migration. Research indicates that it acts as an antagonist to the prostaglandin F2alpha (PGF2α) receptor, also known as the FP receptor. nih.gov

Inhibition of Chemoattractant-Induced Leukocyte Migration

This compound demonstrates a specific inhibitory effect on leukocyte migration induced by certain chemoattractants. nih.gov In studies involving neutrophils, preincubation with this compound was shown to dose-dependently inhibit migration in response to PGF2α. nih.gov This antagonistic action is specific, as it did not affect neutrophil migration triggered by other chemoattractants like iloprost, a stable prostacyclin analog. nih.gov

Further research has highlighted that this compound can completely abolish the migration of neutrophils triggered by conditioned media from hypoxic human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that PGF2α is a primary chemoattractant molecule released by these cells under hypoxic conditions and that its effect is mediated through the FP receptor on neutrophils. nih.gov The specificity of this inhibition was further confirmed by showing that this compound did not block neutrophil chemotaxis induced by platelet-activating factor (PAF) or recombinant human interleukin-8 (rhIL-8). nih.gov

In an ex vivo model using perfusion liquids from ischemic rat liver, the chemoattractant activity for neutrophils was significantly inhibited by pre-incubating the neutrophils with this compound. nih.gov This finding supports the idea that PGF2α is a key mediator of neutrophil chemotaxis in response to ischemia. nih.gov

Interactive Data Table: Effect of this compound on Neutrophil Migration

| Condition | Chemoattractant | This compound Concentration | Observed Effect on Neutrophil Migration | Reference |

| In Vitro Assay | PGF2α (10 ng/ml) | 100 or 1000 ng/ml | Dose-dependent inhibition | nih.gov |

| In Vitro Assay | Iloprost (30 ng/ml) | 1000 ng/ml | No effect | nih.gov |

| In Vitro Assay using Hypoxic HUVEC-conditioned media | Endogenously produced | 1000 ng/ml | Complete abolishment | nih.gov |

| Ex Vivo Assay using Ischemic Rat Liver Perfusion Liquid | Endogenously produced | 1000 ng/ml | Significant inhibition | nih.gov |

Endothelial Cell Interactions and Functional Assays

Endothelial cells are a significant source of various eicosanoids, including PGF2α. nih.gov The interaction between this compound and endothelial cell-mediated processes is primarily understood through its antagonistic effect on the PGF2α/FP receptor signaling pathway. As mentioned previously, endothelial cells exposed to hypoxic conditions release PGF2α, which acts as a chemoattractant for neutrophils. nih.gov this compound effectively blocks this neutrophil migration, demonstrating its ability to interfere with the pro-inflammatory communication between endothelial cells and immune cells under hypoxic stress. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound

Influence of C1 Amide Modification on Receptor Affinity and Efficacy

The modification of the carboxyl group at the C1 position of the prostaglandin scaffold to a dimethyl amide is a critical determinant of the biological activity of this compound. This structural change from a carboxylic acid to a non-acidic dimethyl amide function is responsible for its antagonist properties at the FP receptor. nih.gov Studies on various prostaglandin analogs have indicated that a proton at the C-1 position appears to be necessary for agonist activity. nih.gov By replacing the carboxylic acid with a dimethyl amide, this requirement is not met, leading to a loss of agonistic activity and the emergence of antagonistic properties. nih.gov Specifically, this modification dramatically decreases the binding affinity to the FP receptor. oup.com In gerbil colon, this compound at a concentration of 3.2 µg/ml was found to inhibit the contractile effects of PGF2α by 50%. caymanchem.com

Comparative Analysis with Other Prostaglandin F2alpha Analogs and Derivatives

This compound is one of the earliest developed FP receptor antagonists. nih.govresearchgate.netresearchgate.net While it demonstrated the principle that modifying the C1 carboxyl group could yield antagonists, it has been described as a weak antagonist and has not gained prominence in therapeutic development compared to newer, more potent, and selective antagonists. nih.govcaymanchem.comresearchgate.netresearchgate.net

Other PGF2α analogs with different modifications exhibit a range of activities. For instance:

Fluorinated PGF2α analogs like AL-8810 and AL-3138 were subsequently developed as competitive and non-competitive FP receptor antagonists, respectively, and have been more widely used in research. nih.govresearchgate.netresearchgate.net AL-8810, in particular, has shown therapeutic efficacy in various animal models. researchgate.net

Prostaglandin F2α isopropyl ester is another C1-modified analog where the carboxylic acid is esterified. This modification also leads to a significant decrease in binding to the FP receptor. oup.com

Bimatoprost , the C1-ethylamide analog of 17-phenyl PGF2α, has a pharmacological profile that is strikingly different from prostanoid FP-receptor agonists, suggesting it may act through a unique receptor. researchgate.net

In contrast to these antagonists and modified agonists, analogs with alterations at other positions, such as the C11 hydroxyl group (PGD2) or the C13/C14 double bond (13,14-dihydro-PGF2α), have been shown to have little effect on the specificity or binding to the FP receptor in some studies. oup.com

The development of this compound and other early derivatives paved the way for understanding the structure-activity relationships of PGF2α analogs and the subsequent discovery of more potent and selective FP receptor antagonists. nih.govresearchgate.net

Role of Pgf2alpha Dimethyl Amide As a Pharmacological Research Tool

Utilization in Prostanoid Receptor Characterization Assays

PGF2α dimethyl amide emerged from early efforts to develop selective antagonists for the FP receptor by modifying the native PGF2α molecule. nih.gov The conversion of the C-1 carboxylic acid to a dimethyl amide function was intended to block agonist activity while retaining affinity for the receptor, a common strategy in antagonist design. nih.gov

Initial studies reported that PGF2α dimethyl amide could act as a competitive antagonist at the FP receptor. For instance, it was shown to block the contractile effects of PGF2α in isolated gerbil colon preparations and inhibit PGF2α-induced increases in lobar arterial pressure in canine lung preparations, with IC50 values in the low micromolar range. nih.govcaymanchem.com These findings suggested its potential as a tool to characterize the FP receptor's function in various tissues.

However, its utility in receptor characterization has been hampered by conflicting reports and findings of low potency. nih.gov Some studies reported a lack of measurable competitive binding or functional antagonism at the FP receptor. nih.gov In a comparative study using phosphoinositide turnover assays in A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts, PGF2α dimethyl amide was found to be inactive as an FP receptor antagonist. nih.gov This inconsistency, combined with its relatively weak activity in the studies where an effect was observed, has limited its widespread adoption for definitive receptor characterization. nih.govnih.gov

Table 1: Reported Activity of PGF2alpha Dimethyl Amide in Receptor Characterization Assays

| Assay Type | Experimental System | Observed Effect | Finding Source(s) |

|---|---|---|---|

| Functional Antagonism | Gerbil Isolated Colon Contraction | Inhibited PGF2α-induced contraction (50% inhibition at 3.2 µg/ml) | caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Functional Antagonism | Canine Ex Vivo Lung Perfusion | Blocked PGF2α-induced increase in lobar arterial pressure (IC50 in low micromolar range) | nih.gov |

| Functional Antagonism | Phosphoinositide Turnover Assay (A7r5 and 3T3 cells) | Inactive as an FP receptor antagonist | nih.gov |

Application in Investigating FP Receptor-Mediated Biological Processes in Experimental Systems

Despite its limitations, PGF2α dimethyl amide has been employed in specific experimental contexts to probe biological processes mediated by the FP receptor. Its use in these systems has helped to implicate FP receptor activation in certain cellular responses.

One notable application was in the study of neutrophil chemotaxis. Research demonstrated that PGF2α is a chemoattractant for neutrophils released by endothelial cells under hypoxic conditions. In these experiments, PGF2α dimethyl amide was used as an FP receptor antagonist. Pre-incubation of neutrophils with PGF2α dimethyl amide completely abolished the migration triggered by hypoxic HUVEC-conditioned media, indicating that PGF2α is the primary chemoattractant in this context and that its effect is mediated through the FP receptor. nih.gov

In the field of ophthalmology, PGF2α dimethyl amide was used to investigate the role of FP receptors in the trabecular meshwork (TM), a key tissue in regulating intraocular pressure. Cultured human TM cells respond to PGF2α by suppressing endothelin-induced intracellular calcium mobilization and contraction. These activities were shown to be sensitive to antagonism by PGF2α dimethyl amide, supporting the involvement of FP receptors in this process. nih.gov Similarly, it was used alongside other FP antagonists to show that the protective effects of certain glaucoma medications against oxidative stress in human TM cells were mediated through the FP receptor. nih.gov

Contrasting its Utility with More Potent and Selective FP Receptor Antagonists in Contemporary Research

The utility of PGF2α dimethyl amide as a research tool has significantly diminished with the development of more potent and selective FP receptor antagonists. nih.govresearchgate.netalfa-chemistry.com Compounds such as AL-8810 and AL-3138 represent a major advancement in the field, offering researchers more reliable tools for studying FP receptor pharmacology. nih.govnih.govalfa-chemistry.com

AL-8810 , a fluorinated PGF2α analogue, is a competitive antagonist with a sub-micromolar in vitro potency. nih.govresearchgate.net Crucially, it demonstrates high selectivity (≥2 log units) for the FP receptor over other prostanoid receptors (DP, EP, IP, TP). nih.gov This high selectivity is a critical feature, as many endogenous prostaglandins (B1171923) can cross-react with other prostanoid receptors, which can confound experimental results. nih.gov Due to its well-characterized profile and proven efficacy in various in vitro and in vivo models, AL-8810 has become the antagonist of choice for many researchers. nih.govresearchgate.net

AL-3138 is another important tool, characterized as a partial agonist with low efficacy that functions as a selective FP receptor antagonist. nih.govgoogle.com Studies have shown it to be a more potent and selective FP receptor antagonist than PGF2α dimethyl amide, phloretin, and glibenclamide. nih.govcapes.gov.br

In direct comparisons, PGF2α dimethyl amide is consistently shown to be either inactive or significantly weaker than these newer agents. nih.gov The conflicting data on its efficacy, coupled with its low potency and poorly defined selectivity profile, make it a less reliable tool. Modern research demands a high degree of certainty that observed effects are due to the specific blockade of the target receptor, a standard that PGF2α dimethyl amide often fails to meet. Consequently, it has largely failed to gain prominence in contemporary pharmacological research. nih.govresearchgate.netalfa-chemistry.com

Table 2: Comparison of FP Receptor Antagonists

| Compound | Type | Potency | Selectivity | Prominence in Research | Finding Source(s) |

|---|---|---|---|---|---|

| This compound | Purported competitive antagonist | Low; reports of inactivity | Poorly characterized; conflicting data | Low; largely historical | nih.govcaymanchem.comnih.gov |

| AL-8810 | Competitive antagonist | High (sub-micromolar Ki) | High (≥100-fold vs other prostanoid receptors) | High; considered the standard tool | nih.govresearchgate.netnih.gov |

| AL-3138 | Partial agonist / Antagonist | Moderate (Ki ~296 nM) | High | Moderate; valued as a selective tool | nih.govgoogle.com |

| AS604872 | Non-prostanoid antagonist | High | Not specified | Mentioned as a non-prostanoid option | nih.govresearchgate.net |

Development of FP Receptor Probes and Ligands for Academic Research

The development of effective probes and ligands is essential for advancing the understanding of receptor biology, including mapping receptor distribution and studying ligand-receptor interactions. An ideal scaffold for developing such tools should possess high affinity and selectivity for the target receptor.

PGF2α dimethyl amide has not served as a foundation for the development of modern FP receptor probes or research ligands. Its key limitations—low and variable potency, questionable antagonist activity, and an uncharacterized selectivity profile—make it an unsuitable starting point for creating reliable research tools like radiolabeled ligands or fluorescent probes. nih.gov The conflicting reports on its basic pharmacology undermine the confidence required for its use in more sophisticated applications. nih.gov

Instead, the field has moved towards two primary strategies for developing new research ligands. The first involves modifying more potent and selective prostanoid structures, such as AL-8810. The well-defined pharmacology of AL-8810 makes it a much better candidate for derivatization into probes. The second, and increasingly common, strategy is the development of entirely new, non-prostanoid chemical scaffolds. nih.govacs.org These novel compounds, such as the quinoline-based antagonist BAY-6672, are identified through high-throughput screening and medicinal chemistry efforts, offering different pharmacokinetic and pharmacodynamic properties that can be advantageous for both research and therapeutic development. acs.org The focus on these more robust and reliable molecules has left early compounds like PGF2α dimethyl amide as primarily of historical interest.

Emerging Research Directions for Pgf2alpha Amide Derivatives

Exploration of Allosteric Modulation of FP Receptors by Amide Analogs

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, offers a sophisticated approach to fine-tuning receptor activity. nih.gov This can lead to more selective and safer drugs. While research into allosteric modulators of the FP receptor is still in its early stages, it presents a compelling avenue for the development of novel therapeutics.

Peptidomimetic compounds, such as PDC113.824, have been shown to act as allosteric modulators of the FP receptor. nih.govfourwaves.com This compound, derived from the FP receptor's structure, can selectively inhibit certain signaling pathways while enhancing others, a phenomenon known as biased signaling. nih.govfourwaves.com Specifically, PDC113.824 has been observed to inhibit the PGF2alpha-mediated Rho/ROCK signaling cascade, which is involved in myometrial cell contraction, while simultaneously potentiating the Gαq-PKC-MAPK signaling pathway. nih.gov

Interestingly, early research on PGF2alpha amide derivatives hinted at the potential for altered receptor interaction. It was initially suggested that PGF2alpha dimethyl amide might function as an FP receptor antagonist; however, this was not substantiated in subsequent studies. nih.gov Further investigation into the structure-activity relationships of PGF2alpha amides revealed that di-substitution on the amide nitrogen, as in the case of the dimethyl amide, leads to a significant decrease in agonist activity at the FP receptor. nih.gov This dramatic reduction in orthosteric activity could open the door to exploring whether such compounds might exert subtle allosteric effects, a hypothesis that warrants further investigation.

Table 1: Examples of Allosteric Modulators of the FP Receptor

| Compound | Type | Mechanism of Action |

| PDC113.824 | Peptidomimetic | Biased allosteric modulator; inhibits Gα12-Rho/ROCK signaling and enhances Gαq-PKC-MAPK signaling. nih.gov |

| THG113 | Peptide | Non-competitive inhibitor of PGF2alpha-mediated myometrial contraction. frontiersin.org |

Advanced Computational and Structural Biology Approaches for Receptor-Ligand Dynamics of Amide Derivatives

The advent of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), and sophisticated computational modeling has revolutionized our understanding of G protein-coupled receptor (GPCR) activation. researchgate.netnih.gov These approaches are critical for elucidating the precise molecular interactions between ligands and their receptors, which in turn can guide the rational design of new drugs.

Recent cryo-EM structures of the FP receptor in complex with agonists like carboprost (B24374) and latanoprost (B1674536) have provided unprecedented insights into the molecular basis of ligand recognition and receptor activation. researchgate.net These studies have revealed the specific amino acid residues that form the binding pocket and are crucial for the receptor's selectivity for different prostaglandins (B1171923). researchgate.netpnas.org

While specific computational studies on PGF2alpha amide derivatives are not yet widely published, the established methodologies provide a clear roadmap for future research. Molecular docking and molecular dynamics simulations could be employed to predict the binding modes of amide derivatives, including this compound, within the FP receptor's orthosteric pocket. Such studies could help to explain the observed loss of activity with di-substituted amides and could potentially identify novel interactions that might be exploited for the design of new modulators. nih.gov Furthermore, these computational approaches can be instrumental in identifying potential allosteric binding sites and in modeling the dynamic changes in receptor conformation upon ligand binding. frontiersin.org

Development of Highly Selective PGF2alpha Amide Derivatives for Targeted Research Applications

The development of highly selective ligands is paramount for dissecting the specific roles of the FP receptor in health and disease, minimizing off-target effects. Structure-activity relationship (SAR) studies have been instrumental in this endeavor, revealing how modifications to the PGF2alpha scaffold can influence potency and selectivity. nih.govarvojournals.org

A key strategy for enhancing selectivity has been the modification of the omega-chain of the PGF2alpha molecule. nih.gov For instance, the introduction of a phenyl ring at carbon-17 led to the development of analogs with a much-improved therapeutic index in ocular applications. nih.govarvojournals.org Further refinements, such as the saturation of the 13,14-double bond, have also contributed to improved receptor profiles and chemical stability. arvojournals.org

In the context of amide derivatives, early SAR studies indicated that while primary and N-monosubstituted amides retained some activity, N,N-disubstituted amides like this compound were largely inactive as agonists. nih.gov This suggests that the C-1 carboxylate group is critical for potent FP receptor activation. Future research could focus on creating novel amide derivatives with different substituents on the amide nitrogen or elsewhere on the PGF2alpha backbone. The goal would be to identify compounds that either regain high-affinity binding to the FP receptor or that may exhibit selective interactions with other prostanoid receptors or even novel, as-yet-unidentified "prostamide" receptors. nih.gov

Table 2: Structure-Activity Relationship Insights for PGF2alpha Analogs

| Modification | Effect on Activity/Selectivity | Example Compound(s) |

| Omega-chain phenyl substitution | Increased therapeutic index. nih.gov | 17-phenyl-18,19,20-trinor PGF2alpha-isopropyl ester |

| Saturation of 13,14-double bond | Improved receptor profile and chemical stability. arvojournals.org | Latanoprost |

| N,N-disubstitution of C-1 amide | Dramatic reduction in FP receptor agonist activity. nih.gov | This compound |

Investigation of Cross-Talk with Other Signaling Systems in Pre-clinical Research Models (e.g., Orexin (B13118510), Endothelin)

The biological response to FP receptor activation does not occur in isolation. It is increasingly recognized that signaling pathways can interact, or "cross-talk," with one another, leading to a complex and integrated cellular response. While direct evidence for cross-talk between PGF2alpha amide derivatives and the orexin or endothelin systems is currently lacking, the broader field of prostaglandin (B15479496) research offers compelling precedents for such interactions.

Prostaglandin signaling pathways are known to intersect with various other signaling cascades, including those initiated by cytokines and growth factors. nih.govspandidos-publications.com For example, prostaglandin E2 (PGE2) signaling has been shown to engage in cross-talk with the epidermal growth factor receptor (EGFR) pathway. spandidos-publications.com Furthermore, prostaglandins can modulate the production and effects of inflammatory cytokines, highlighting a complex interplay in inflammatory processes. nih.govbinasss.sa.cr

Future pre-clinical research should aim to investigate the potential for PGF2alpha amide derivatives to modulate other signaling systems. Given the widespread physiological roles of the orexin and endothelin systems in processes such as sleep, appetite, and vascular tone, understanding any potential interactions with FP receptor ligands could uncover novel therapeutic opportunities or identify potential side effects.

Potential for Elucidating FP Receptor-Mediated Mechanisms in Specific Disease Models (e.g., inflammatory conditions, central nervous system disorders)

The FP receptor is implicated in a range of pathological conditions, making it a target of significant therapeutic interest. patsnap.comfrontiersin.org Emerging research continues to shed light on its role in inflammatory diseases and central nervous system (CNS) disorders.

In the context of inflammation, the PGF2alpha-FP receptor axis has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the specific context. wikipedia.org Elevated levels of PGF2alpha have been found in the tissues of patients with various forms of arthritis. wikipedia.org FP receptor antagonists have demonstrated therapeutic potential in animal models of inflammatory conditions, suggesting a role for these compounds in modulating inflammatory responses. nih.govresearchgate.net

The role of the FP receptor in the CNS is also an active area of investigation. Studies have shown that FP receptor antagonists can reduce ischemic brain damage and neurotoxicity in animal models of stroke. nih.govnih.gov Furthermore, in a mouse model of multiple sclerosis, an FP receptor antagonist was found to attenuate demyelination and improve motor function, suggesting that PGF2alpha/FP receptor signaling contributes to neuroinflammation and demyelination. researchgate.net These findings underscore the potential for FP receptor modulators, including potentially novel amide derivatives, in the treatment of neurodegenerative and neuroinflammatory diseases.

Table 3: Investigated Roles of FP Receptor in Disease Models

| Disease Area | Key Findings in Pre-clinical Models | Potential Therapeutic Strategy |

| Inflammatory Conditions | FP receptor signaling is involved in the pathogenesis of arthritis and pulmonary fibrosis. wikipedia.orgacs.org | FP receptor antagonism. |

| Central Nervous System Disorders | FP receptor antagonists reduce brain damage in stroke models and demyelination in multiple sclerosis models. nih.govnih.govresearchgate.net | FP receptor antagonism. |

Q & A

Basic Research Questions

Q. What are the established methods for detecting and quantifying PGF2alpha dimethyl amide in biological samples?

- Methodology : Competitive ELISA is a widely validated approach. Pre-coated plates with anti-species IgG antibodies are incubated with samples, alkaline phosphatase (AP)-labeled PGF2alpha antigens, and specific polyclonal antibodies. After washing, pNpp substrate is added, and optical density (OD) at 405 nm inversely correlates with PGF2alpha concentration . Key validation parameters include:

- Sensitivity : Limit of detection (LOD) = 6.71 pg/mL (calculated from zero-standard variability).

- Recovery Rates : Averaged 92–105% in serum, urine, and tissue culture media.

- Linearity : Slope = 1.069 (R² = 0.999) across serial dilutions.

Q. What physiological roles of this compound are critical for experimental model selection?

- PGF2alpha regulates luteolysis, uterine contractions, and bronchoconstriction. In sheep, induced luteolysis models involve mid-luteal phase PGF2alpha administration, followed by corpus luteum (CL) collection at 12–48 h intervals to assess cholesterol uptake/efflux markers (e.g., ABCA1 upregulation). Spontaneous luteolysis models compare CL from Days 17–19 post-CIDR removal with mid-luteal phase controls . Species-specific differences exist; mares require serial PGF2alpha injections (e.g., 10 mg doses) to resolve hemorrhagic anovulatory follicles (HAFs), highlighting the need for tailored protocols .

Q. How do researchers ensure specificity in this compound assays given structural similarities to other prostaglandins?

- Cross-reactivity assessments are mandatory. For ELISA, validate antibody specificity against PGF2beta, PGE2, and thromboxane B2. Use chromatographic techniques (e.g., HPLC) to pre-purify samples if interference is suspected. Report cross-reactivity percentages in assay documentation .

Advanced Research Questions

Q. How can contradictory findings on PGF2alpha’s role in luteolysis be resolved across different experimental models?

- Contradictions often stem from species-specific pathways. For example, in sheep, PGF2alpha activates liver X receptors (LXRs), increasing ABCA1-mediated cholesterol efflux, while in mares, HAF management requires repeated PGF2alpha doses due to incomplete luteolysis. To reconcile results:

- Compare Models : Use RNA-seq to identify divergent signaling pathways (e.g., LXR vs. prostaglandin receptor expression).

- Standardize Timing : Collect samples at consistent intervals post-administration (e.g., 24 h for sheep CL vs. daily monitoring in mares) .

Q. What experimental design considerations are critical for studying repeated PGF2alpha administration in chronic models?

- Dosage Optimization : Conduct dose-response studies to avoid receptor desensitization. In mares, 10 mg doses at 24 h intervals effectively resolve HAFs without adverse effects.

- Control Groups : Include sham-treated cohorts to distinguish drug effects from spontaneous recovery.

- Endpoint Selection : Monitor interovulatory intervals, progesterone levels, and follicular ultrasound changes .

Q. How should researchers validate novel PGF2alpha analogs or delivery systems in preclinical studies?

- In Vitro Screening : Test receptor binding affinity (e.g., FP receptor assays) and stability in physiological buffers.

- In Vivo Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled analogs.

- Functional Assays : Compare luteolytic efficacy (e.g., progesterone drop) between analogs and native PGF2alpha in species-specific models .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Use nonlinear regression (e.g., four-parameter logistic curve) for dose-response data. For time-series experiments (e.g., luteolysis progression), apply mixed-effects models to account for individual variability. Report effect sizes with 95% confidence intervals .

Q. How can researchers address variability in PGF2alpha recovery rates across sample matrices?

- Matrix-Specific Calibration : Prepare standard curves in the same matrix as samples (e.g., saliva vs. serum).

- Internal Standards : Spike deuterated PGF2alpha into samples to correct for extraction efficiency losses .

Tables for Key Parameters

| Parameter | Sheep Luteolysis Model | Mare HAF Model |

|---|---|---|

| Dosage | Single 10 mg injection | 10 mg, 24 h intervals |

| Key Biomarkers | ABCA1, LDLR | Progesterone, follicular size |

| Sampling Timeline | 12, 24, 48 h post-injection | Daily ultrasound monitoring |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.